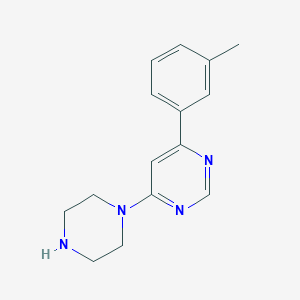![molecular formula C7H11N3O2S B1387337 2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide CAS No. 1105190-20-2](/img/structure/B1387337.png)
2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide
概要
説明
2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide, commonly known as MTA, is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MTA is a derivative of S-adenosylmethionine (SAM), a naturally occurring compound in the body that is involved in various biochemical processes.
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Mode of Action
It’s known that the compound contains an imidazole ring, a thiol group (mercapto group), and an amide group. These functional groups could potentially interact with biological targets in various ways, influencing the compound’s overall mode of action.
Biochemical Pathways
For instance, HMF can be converted into 2,5-furandicarboxylic acid (FDCA) through various enzymatic processes . The primary oxidation of HMF can take place in two ways: a) oxidation of the aldehyde group to give 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or b) the oxidation of the alcohol group, obtaining 2,5-diformylfuran (DFF) .
Pharmacokinetics
For instance, hydroxymethylation of drug/lead compounds has been associated with improved in vivo activity, possibly due to higher drug concentration released in the plasma .
Result of Action
It’s known that the compound contains an imidazole ring, a thiol group (mercapto group), and an amide group. These functional groups could potentially interact with biological targets in various ways, influencing the compound’s overall biological activity.
実験室実験の利点と制限
MTA has several advantages for lab experiments, including its ability to act as a methyl donor and substrate for various enzymes involved in methylation reactions. It is also relatively stable and easy to synthesize. However, MTA has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of MTA, including the development of novel synthesis methods to improve the purity and yield of MTA. Further research is also needed to elucidate the mechanism of action of MTA and its potential applications in the treatment of various diseases. Additionally, the development of MTA analogs with improved properties and reduced toxicity could lead to the development of novel therapeutics.
科学的研究の応用
MTA has been extensively studied for its potential applications in various fields of science. It is commonly used as a methyl donor in biochemical reactions and as a substrate for methyltransferases. MTA has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
生化学分析
Biochemical Properties
2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with human serum albumin through hydrogen bonds and van der Waals forces . This interaction is crucial as it affects the compound’s bioavailability and distribution within the body. Additionally, the compound can act as a substrate for certain oxidoreductases, which catalyze its conversion into other biologically active forms .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis . This apoptotic activity is mediated through the activation of specific signaling pathways that lead to programmed cell death. Furthermore, the compound can modulate the expression of genes involved in oxidative stress response, thereby protecting cells from damage caused by reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and van der Waals interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, the compound has been shown to inhibit the activity of certain oxidoreductases, leading to a decrease in the production of reactive oxygen species . Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression . These effects are likely due to the compound’s ability to persist within cells and tissues for extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and inhibiting tumor growth . At higher doses, the compound can exhibit toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of the compound and its metabolites within these organs, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by oxidoreductases into various biologically active forms . These metabolic transformations are crucial for the compound’s biological activity, as they can modulate its effects on cellular processes. Additionally, the compound can influence metabolic flux and metabolite levels by interacting with key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions are essential for the compound’s bioavailability and localization within the body. For instance, the compound can bind to human serum albumin, which facilitates its transport through the bloodstream and distribution to various tissues . Additionally, the compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound can localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress response . Additionally, the compound can be found in the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins .
特性
IUPAC Name |
2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-8-6(12)3-10-5(4-11)2-9-7(10)13/h2,11H,3-4H2,1H3,(H,8,12)(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSYMFFRIWZCCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CNC1=S)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine](/img/structure/B1387255.png)
![3-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1387258.png)
![1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1387260.png)
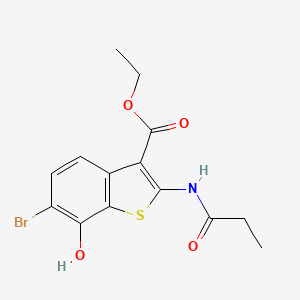

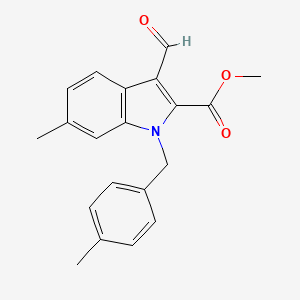
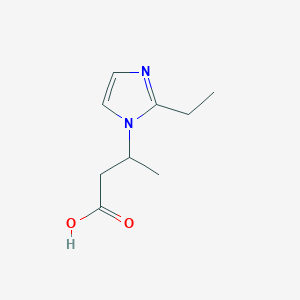
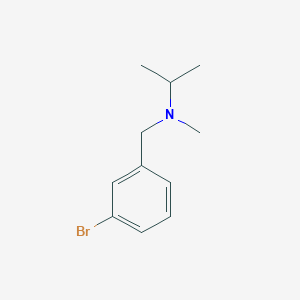
![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1387271.png)
![1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1387272.png)
![4-[({[5-(3-Fluorophenyl)-2-thienyl]sulfonyl}amino)methyl]benzoic acid](/img/structure/B1387273.png)
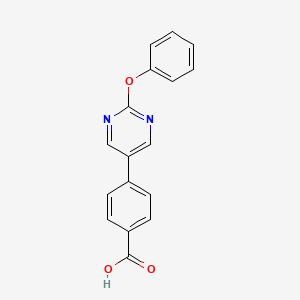
![4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387275.png)
